

TIM-063: A Technical Guide to its ATP-Competitive Inhibition of CaMKK

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Compound of Interest

Compound Name: TIM-063

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This technical guide provides an in-depth overview of the ATP-competitive inhibition mechanism of **TIM-063**, a selective and cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This document details the quantitative inhibitory profile of **TIM-063**, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and the signaling pathways it modulates.

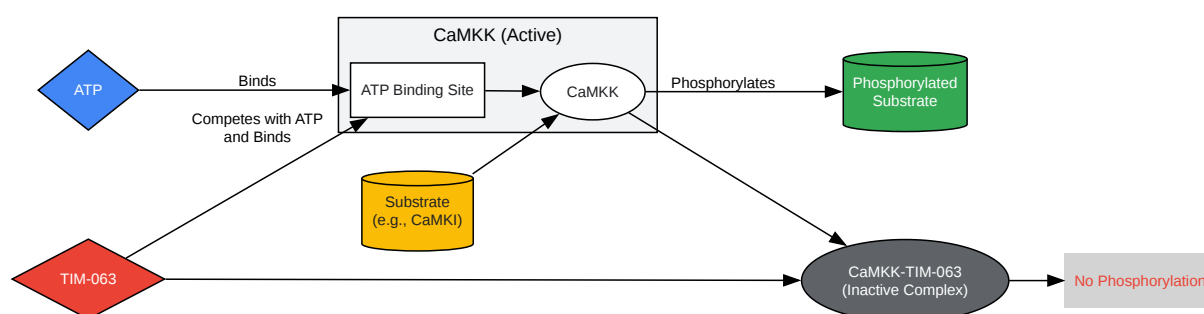
Core Inhibition Profile: Quantitative Data

TIM-063 demonstrates potent and competitive inhibition of CaMKK isoforms, CaMKK α and CaMKK β . It also exhibits off-target activity against Adaptor-Associated Kinase 1 (AAK1). The inhibitory activities are summarized below.

Target Kinase	Inhibition Constant (Ki)	IC50
CaMKK α	0.35 μ M ^[1]	0.63 μ M ^[1]
CaMKK β	0.2 μ M ^[1]	0.96 μ M ^[1]
AAK1	Not Reported	8.51 μ M ^[2]

Mechanism of Action: ATP-Competitive Inhibition

TIM-063 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of CaMKK[1][3]. This means that **TIM-063** and ATP vie for the same binding site on the kinase. The binding of **TIM-063** to the ATP pocket physically obstructs the binding of ATP, thereby preventing the kinase from catalyzing the transfer of a phosphate group to its substrates. This inhibitory action is reversible and dependent on the active conformation of CaMKK, which is induced by the binding of Ca²⁺/calmodulin[4][5].

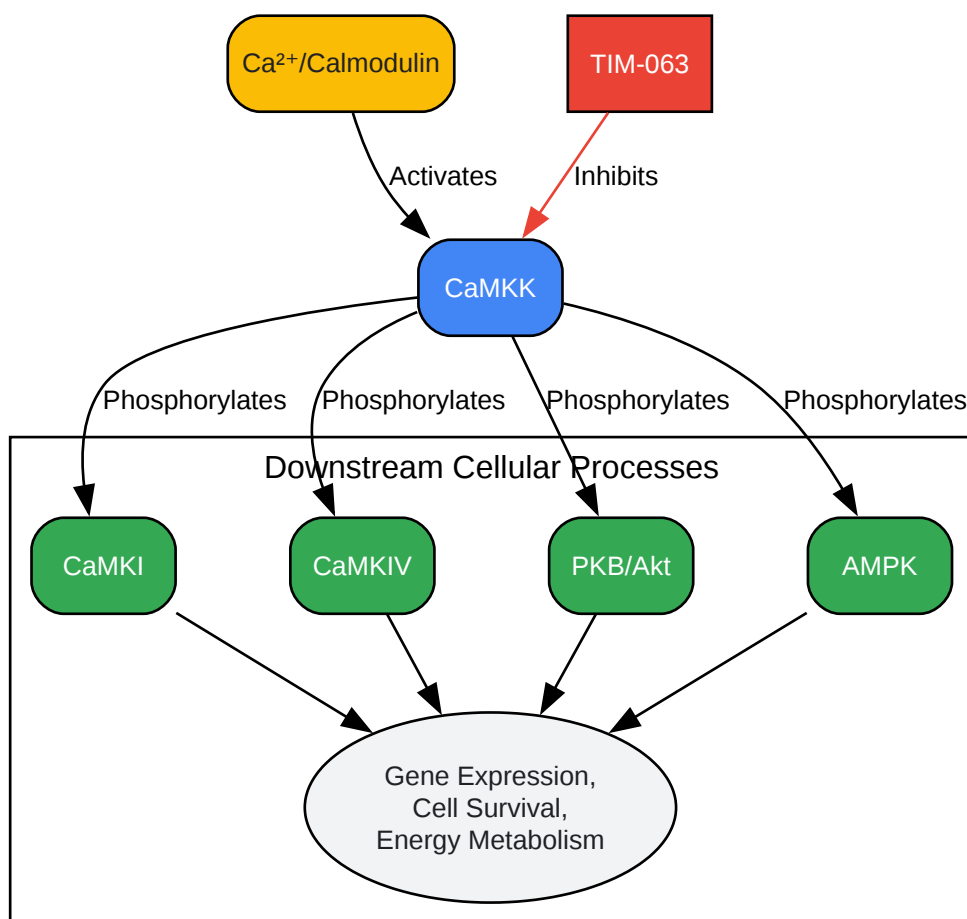


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ATP-competitive inhibition of CaMKK by **TIM-063**.

Signaling Pathway Modulation

CaMKK is a crucial upstream kinase that, upon activation by elevated intracellular Ca²⁺ levels, phosphorylates and activates several downstream kinases. These include CaMKI, CaMKIV, protein kinase B (PKB/Akt), and AMP-activated protein kinase (AMPK). By inhibiting CaMKK, **TIM-063** effectively blocks the activation of these downstream effectors, thereby impacting numerous cellular processes such as gene expression, cell survival, and energy metabolism.



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CaMKK signaling pathway and the point of inhibition by **TIM-063**.

Experimental Protocols

In Vitro CaMKK Inhibition Assay (Radioisotope-based)

This protocol details the measurement of CaMKK activity and its inhibition by **TIM-063** using a radioisotope-based filter binding assay.

Materials:

- Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA.
- DTT (Dithiothreitol): Add to Kinase Assay Buffer to a final concentration of 0.25 mM just prior to use.

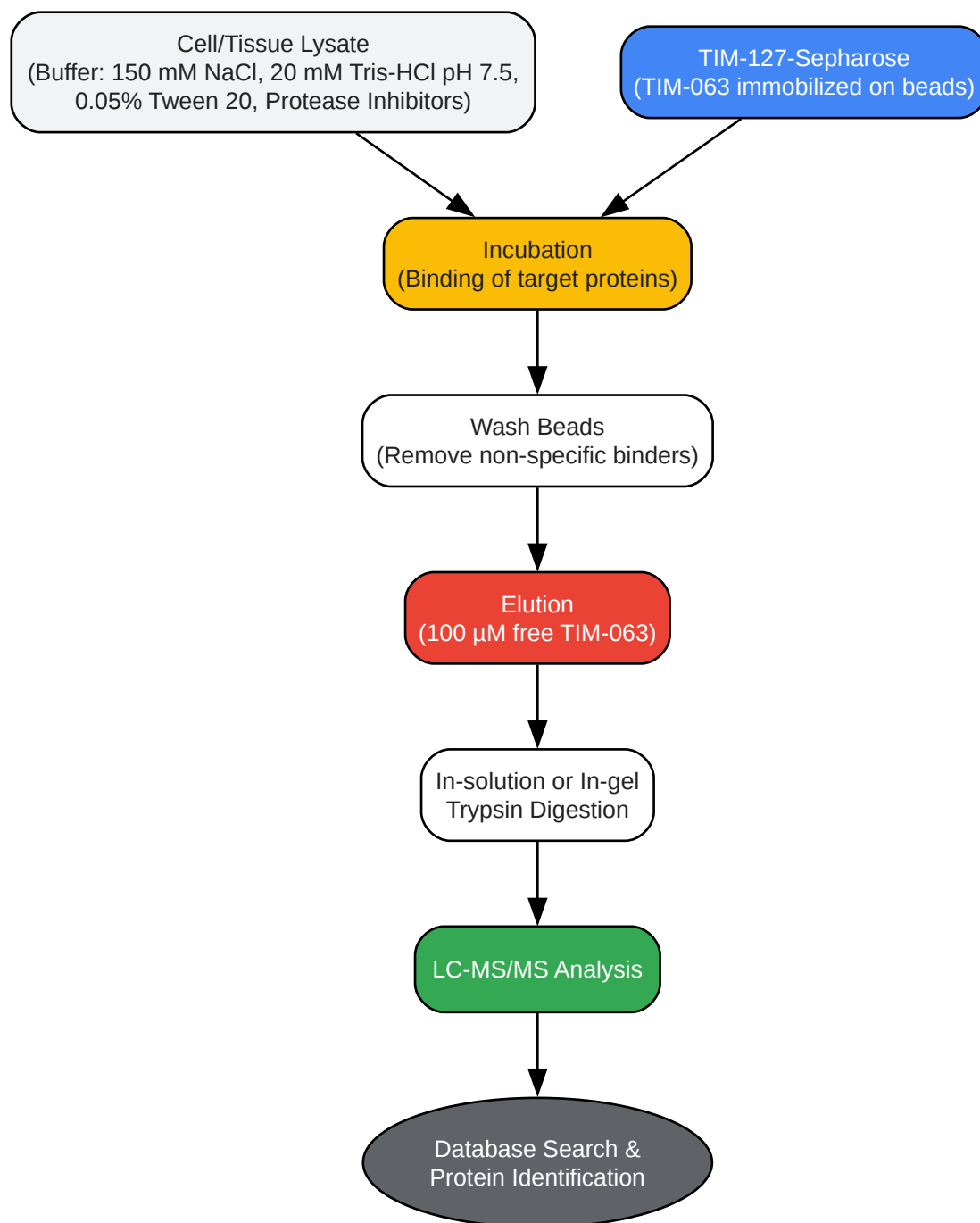
- [γ - ^{32}P]ATP: Radiolabeled ATP.
- Substrate: Myelin Basic Protein (MBP).
- **TIM-063**: In a suitable solvent (e.g., DMSO).
- Recombinant CaMKK α or CaMKK β .
- Phosphocellulose P81 paper.
- 1% Phosphoric Acid.

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube on ice, containing Kinase Assay Buffer with DTT, recombinant CaMKK, and the desired concentration of **TIM-063** or vehicle control.
- Add the substrate (Myelin Basic Protein) to the reaction mixture.
- Initiate the reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for 15-20 minutes.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the kinase activity as a percentage of the vehicle control to determine the inhibitory effect of **TIM-063**.

Chemical Proteomics Workflow for Target Identification

This workflow describes the identification of **TIM-063** binding partners from cell or tissue lysates using an affinity pull-down approach coupled with mass spectrometry.



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References

- 1. CelLECT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
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